2,6-Bis(trifluoromethyl)phenol
Overview
Description
2,6-Bis(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H4F6O . It has an average mass of 230.107 Da and a monoisotopic mass of 230.016632 Da .
Molecular Structure Analysis
The molecular structure of 2,6-Bis(trifluoromethyl)phenol consists of a phenol group with two trifluoromethyl groups attached at the 2 and 6 positions of the phenol ring . The exact structure can be viewed in 3D on various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 2,6-Bis(trifluoromethyl)phenol are complex and involve various steps . The reactions are influenced by various factors such as the presence of other reagents, temperature, and pressure .Physical And Chemical Properties Analysis
2,6-Bis(trifluoromethyl)phenol has a molecular weight of 230.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 230.01663372 g/mol .Scientific Research Applications
Application 1: Organic Intermediate in Synthesis
- Summary of Application: 2,6-Bis(trifluoromethyl)phenol is used as an organic intermediate in synthesis . It plays a crucial role in the formation of more complex chemical structures during the synthesis process.
Application 2: Photoluminescence and Electroluminescence of Iridium(III) Complexes
- Summary of Application: 2,6-Bis(trifluoromethyl)phenol has been used in the creation of iridium(III) complexes, which have shown promising photoluminescent and electroluminescent properties . These properties make them potentially useful in the development of organic light-emitting diodes (OLEDs).
- Methods of Application: The creation of these iridium(III) complexes involved using 2,6-Bis(trifluoromethyl)phenol as a monoanionic cyclometalated ligand . The complexes were then investigated for their luminescent properties.
- Results or Outcomes: The complexes emitted green (503 nm) and orange (579 nm) lights, respectively . The electron mobility of the two complexes is as high as that of the electron transport material Alq3 (tris-(8-hydroxyquinoline)aluminium), which is useful for their performances in OLEDs . The OLEDs with one of the complexes as the emitter showed excellent performances with a maximum current efficiency of 74.8 cd A−1, a maximum external quantum efficiency of 27.0%, a maximum power efficiency of 33.4 lm W−1, and the efficiency roll-off is mild .
Application 3: Synthesis of Iridium(III) Complexes
- Summary of Application: 2,6-Bis(trifluoromethyl)phenol has been used as a monoanionic cyclometalated ligand in the synthesis of new heteroleptic iridium(III) complexes .
- Methods of Application: The synthesis involved using 2,6-Bis(trifluoromethyl)phenol and 2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)phenol and 2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)phenol as ancillary ligands .
- Results or Outcomes: The resulting complexes showed different emission colors (green and orange) and high electron mobility, which is useful for their performances in organic light-emitting diodes (OLEDs) .
Application 4: Solubility Enhancement of Cobalt(III) Chelates
- Summary of Application: Trifluoromethyl-substituted phenols, including 2,6-Bis(trifluoromethyl)phenol, have been used to enhance the solubility of cobalt(III) chelates in supercritical carbon dioxide .
- Methods of Application: The solubilities of several cobalt(III) chelates were investigated in the presence of 2,6-Bis(trifluoromethyl)phenol using UV-vis spectrophotometry .
- Results or Outcomes: The addition of 2,6-Bis(trifluoromethyl)phenol resulted in a significant enhancement in the solubility of the cobalt(III) chelates .
Safety And Hazards
The safety data sheet for 2,6-Bis(trifluoromethyl)phenol indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,6-bis(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTYURHKRZDHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438946 | |
Record name | 2,6-bis(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(trifluoromethyl)phenol | |
CAS RN |
46377-35-9 | |
Record name | 2,6-bis(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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